AZ-27 is a small-molecule inhibitor that has garnered attention for its antiviral properties, particularly against Respiratory Syncytial Virus (RSV). RSV is a significant cause of respiratory illness in infants and young children, and there are currently no effective antiviral treatments available. AZ-27 targets the large polymerase subunit of the RSV RNA-dependent RNA polymerase, which is crucial for viral transcription and replication. Understanding the mechanism of action of AZ-27 is vital for developing new antiviral strategies against RSV and potentially other viruses.
AZ-27 was identified in studies focused on small-molecule inhibitors of viral polymerases. It has been classified as an antiviral compound specifically targeting the RNA polymerase of RSV. The compound's structure and activity have been documented in various scientific publications, establishing its role as a potential therapeutic agent against RSV infections .
The synthesis of AZ-27 involves several organic chemistry techniques, including:
The exact synthetic route for AZ-27 has not been extensively detailed in the literature, but it typically includes:
AZ-27's molecular structure has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The compound features a unique arrangement of functional groups that contribute to its binding affinity to the RSV polymerase.
The molecular formula and weight of AZ-27 are critical for understanding its reactivity and interaction with biological targets. Specific structural data include:
AZ-27 primarily acts by inhibiting the transcription initiation process of RSV. It interferes with both mRNA synthesis and genome replication by binding to the polymerase complex.
In vitro assays have demonstrated that AZ-27:
This suggests that AZ-27 may stabilize certain conformations of the polymerase that are essential for initiation but not for back-priming.
AZ-27 inhibits RSV by targeting the RNA-dependent RNA polymerase's large subunit. The mechanism involves:
Experimental data indicate that AZ-27 reduces the production of viral transcripts significantly, demonstrating its potential as a therapeutic agent against RSV .
Relevant analyses such as melting point determination and spectral data (NMR, IR) further characterize AZ-27's physical and chemical properties .
AZ-27's primary application lies in its potential use as an antiviral agent against RSV. Its ability to inhibit viral replication makes it a candidate for further development into a therapeutic drug. Research continues to explore its efficacy in clinical settings, aiming to provide effective treatment options for RSV infections, especially in vulnerable populations like infants .
AZ-27 is a synthetic small molecule belonging to the chemical class of benzothienoazepine derivatives, designated by the systematic name N-Cyclopropyl-6-[4-({[2-(2-oxa-7-azaspiro[3.5]non-7-yl)-3-pyridinyl]carbonyl}amino)benzoyl]-5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxamide [8]. With the molecular formula C₃₆H₃₅N₅O₄S and a molecular weight of 633.76 g/mol [1] [3], it operates specifically as a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L-protein polymerase [9]. The compound's scope is strictly confined to research applications in antiviral studies, explicitly excluding human or veterinary therapeutic use according to commercial providers [1] [6]. Its primary biochemical role centers on disrupting viral RNA synthesis, positioning it as a targeted chemotherapeutic agent against a significant pediatric respiratory pathogen [3] [9].
The development trajectory of AZ-27 emerged from systematic structure-activity relationship (SAR) studies targeting RSV polymerase inhibition. Early research (pre-2010) identified the benzothienoazepine scaffold as a promising antiviral pharmacophore, leading to focused medicinal chemistry optimization [3]. Key milestones include:
Table 1: Foundational Characteristics of AZ-27
Property | Specification |
---|---|
Chemical Class | Benzothienoazepine derivative |
IUPAC Name | N-Cyclopropyl-6-[4-({[2-(2-oxa-7-azaspiro[3.5]non-7-yl)-3-pyridinyl]carbonyl}amino)benzoyl]-5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxamide |
Molecular Formula | C₃₆H₃₅N₅O₄S |
CAS Registry Number | 1516772-44-3 |
Primary Biological Role | Non-nucleoside RSV L-protein polymerase inhibitor |
Research Applications | Viral replication studies, drug discovery, computational activity prediction |
AZ-27 features a multicyclic architecture integrating thieno[3,2-d]benzazepine, nicotinamide, and spiro[3.5]nonane moieties [3] [8]. Critical structural attributes include:
AZ-27 exerts antiviral effects through allosteric inhibition of the RSV RNA-dependent RNA polymerase (RdRp) complex:
A hallmark of AZ-27 is its differential potency against RSV subtypes:
Table 2: Biological Activity Profile of AZ-27
Biological Parameter | RSV Subtype A | RSV Subtype B | Assay System |
---|---|---|---|
Antiviral EC₅₀ | 0.01 μM (A2 strain) | 1.3 μM (B-WST strain) | HEp-2 cells, luciferase assay |
Average EC₅₀ | 24 ± 9 nM | 1.0 ± 0.28 μM | Multiple strains |
Cytotoxicity (CC₅₀) | >50 μM | >50 μM | BHK-21/HEp-2 cells |
Selectivity Index (SI) | >5,000 | >38 | (CC₅₀/EC₅₀) |
As a chemical tool, AZ-27 enables critical path investigations in antiviral discovery:
AZ-27 serves as a mechanistic probe to dissect RSV replication:
In silico drug discovery, AZ-27 features in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7